

Potential Research Areas for 5-Methylheptanal: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methylheptanal

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptanal, a branched-chain aliphatic aldehyde, presents a compelling subject for innovative research in drug development, flavor and fragrance science, and toxicology. Its structural characteristics suggest a range of potential biological activities and sensory properties that remain largely unexplored. This technical guide outlines key potential research areas for **5-Methylheptanal**, providing a foundation for further investigation. Due to the limited availability of specific experimental data for this compound, this document combines established knowledge of similar aldehydes with proposed experimental frameworks.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **5-Methylheptanal** is fundamental to any research endeavor. While experimental data is scarce, the following tables summarize known and predicted properties.

Table 1: Physicochemical Properties of **5-Methylheptanal**^{[1][2]}

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	PubChem[1][2]
Molecular Weight	128.21 g/mol	PubChem[1][2]
CAS Number	75579-88-3	Guidechem[3]
Appearance	Colorless liquid (Predicted)	-
Boiling Point	161-163 °C (Predicted)	-
Density	0.815 g/cm ³ (Predicted)	-
Solubility	Sparingly soluble in water; Soluble in organic solvents (Predicted)	-

Table 2: Predicted Spectroscopic Data for **5-Methylheptanal**

Spectroscopy	Predicted Peaks
¹ H NMR (CDCl ₃ , 500 MHz)	δ 9.76 (t, 1H, -CHO), 2.42 (td, 2H, -CH ₂ -CHO), 1.65-1.55 (m, 1H, -CH(CH ₃)-), 1.40-1.10 (m, 6H, -CH ₂ -), 0.88 (d, 3H, -CH(CH ₃)), 0.86 (t, 3H, -CH ₂ -CH ₃)
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 202.8 (-CHO), 44.0 (-CH ₂ -CHO), 36.5 (-CH ₂ -), 34.2 (-CH-), 29.2 (-CH ₂ -), 22.8 (-CH ₂ -), 19.5 (-CH ₃), 14.2 (-CH ₃)
IR (neat, cm ⁻¹)	~2958, 2927, 2872 (C-H stretch), ~1725 (C=O aldehyde stretch), ~1465, 1378 (C-H bend)
Mass Spec (EI)	m/z (%): 128 (M ⁺), 113, 99, 85, 71, 57, 43 (base peak)

Note: The spectroscopic data presented in Table 2 are predicted and should be confirmed by experimental analysis.

Potential Research Areas

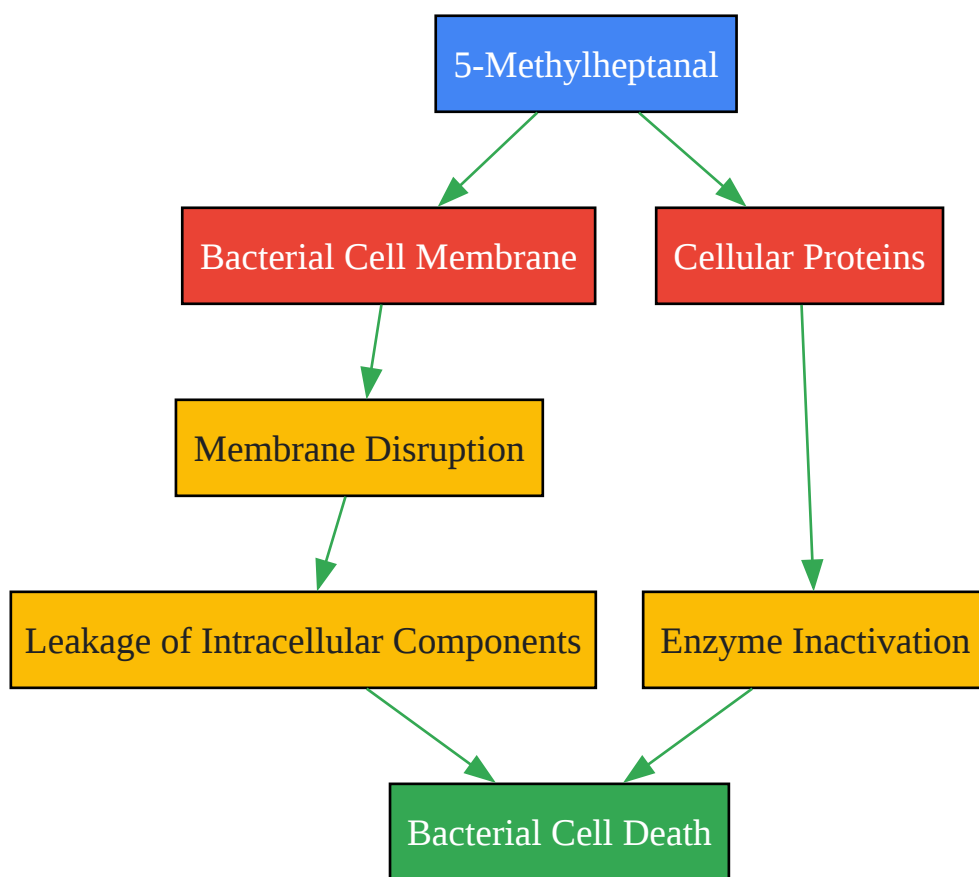
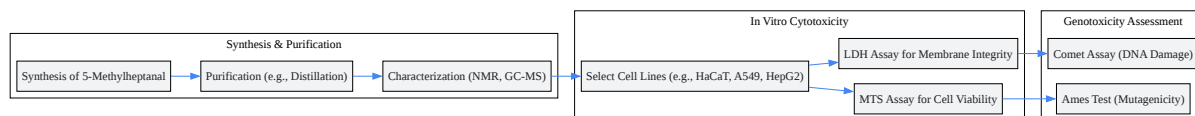
The unique structure of **5-Methylheptanal** suggests several promising avenues for research, detailed below.

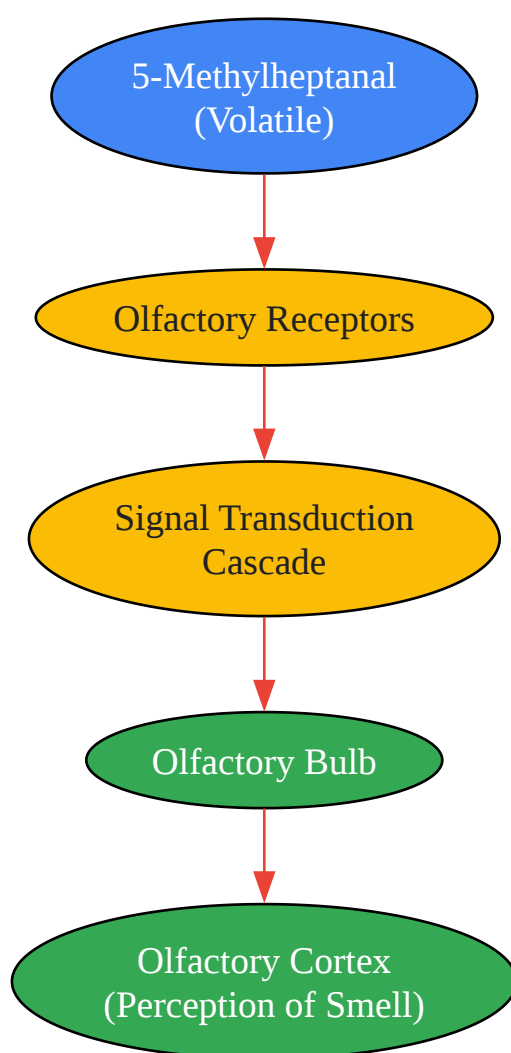
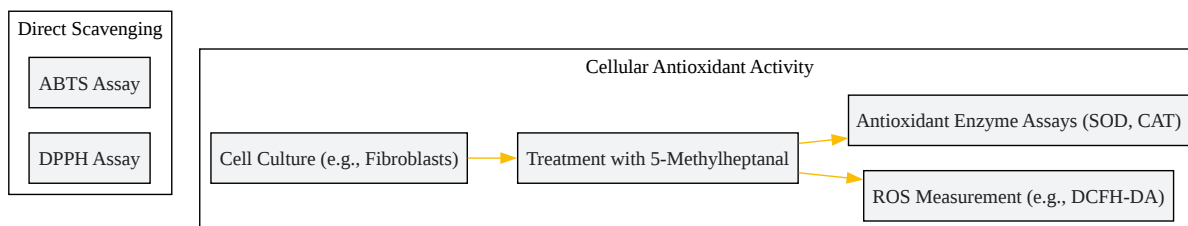
Toxicological Profile and Safety Assessment

As a volatile organic compound (VOC) and a short-chain aldehyde, a thorough toxicological evaluation of **5-Methylheptanal** is a critical first step in its characterization.

Rationale: Short-chain aldehydes are known to exhibit varying degrees of toxicity, primarily through their reactivity with biological macromolecules like proteins and DNA. Understanding the cytotoxic and genotoxic potential of **5-Methylheptanal** is essential for assessing its safety for any potential application, particularly in consumer products or as a pharmaceutical intermediate.

Proposed Research Workflow:





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References

- 1. 5-Methylheptanal | C₈H₁₆O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5S)-5-methylheptanal | C₈H₁₆O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
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